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molecular formula C13H14BrN B6338398 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 810693-31-3

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B6338398
M. Wt: 264.16 g/mol
InChI Key: MXVXDBQLDDEXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935708B2

Procedure details

Acetic acid (30 mL) solution of 9.30 g of 4-bromo-3-methylaniline and 6.85 g of 2,5-hexanedione was stirred at 80° C. for 5 hours. The reaction liquid was concentrated, aqueous saturated sodium hydrogencarbonate solution was added thereto, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. This was filtered through silica gel column chromatography (ethyl acetate), the solvent was concentrated, hexane was added to it, and the formed solid was collected to obtain 10.90 g of the entitled compound as a white solid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11](=O)[CH2:12][CH2:13][C:14](=O)[CH3:15]>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:14]([CH3:15])=[CH:13][CH:12]=[C:11]2[CH3:10])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
6.85 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
aqueous saturated sodium hydrogencarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This was filtered through silica gel column chromatography (ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
hexane was added to it
CUSTOM
Type
CUSTOM
Details
the formed solid was collected

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C(=CC=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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